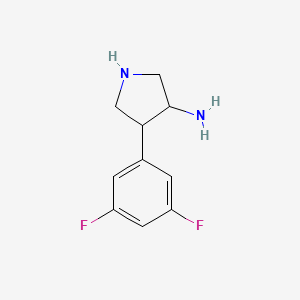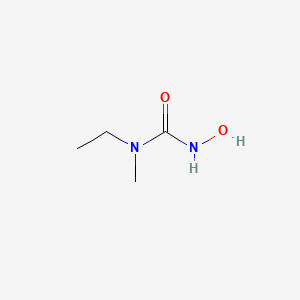
1-Ethyl-3-hydroxy-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-hydroxy-1-methylurea is an organic compound with the molecular formula C4H10N2O2 It is a derivative of urea, characterized by the presence of ethyl, hydroxy, and methyl groups attached to the urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with minimal purification steps.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in aqueous media, and the product is isolated through filtration and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-hydroxy-1-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted ureas.
Aplicaciones Científicas De Investigación
1-Ethyl-3-hydroxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-hydroxy-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent reactions .
Comparación Con Compuestos Similares
1-Ethyl-3-methylurea: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
1-Hydroxy-1-methylurea: Similar structure but lacks the ethyl group, affecting its solubility and interaction with molecular targets.
Uniqueness: 1-Ethyl-3-hydroxy-1-methylurea is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
1-ethyl-3-hydroxy-1-methylurea |
InChI |
InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |
Clave InChI |
QODOKZJGZHUOIG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


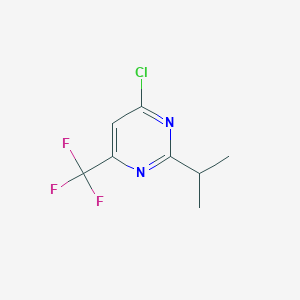
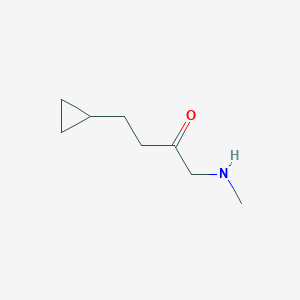
![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine](/img/structure/B13202291.png)
![tert-butyl N-[(2S)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13202298.png)
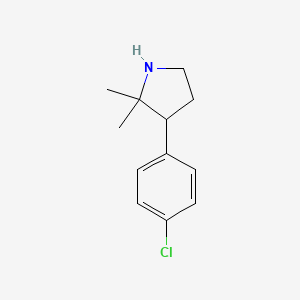
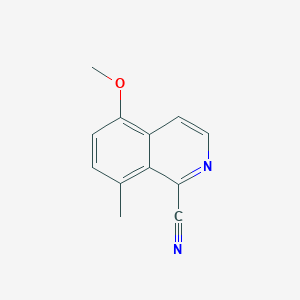
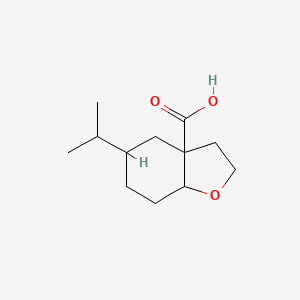
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)
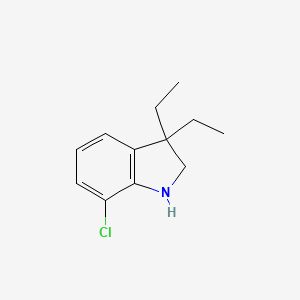

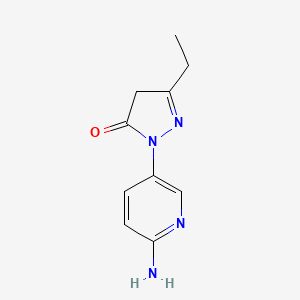
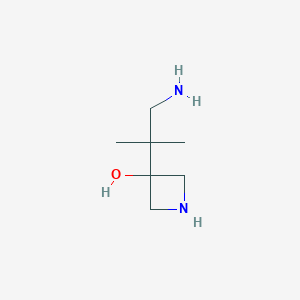
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)
